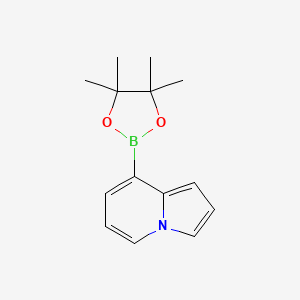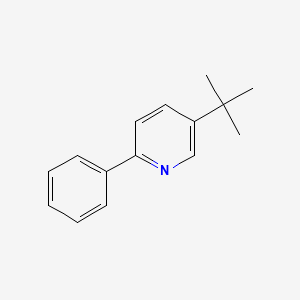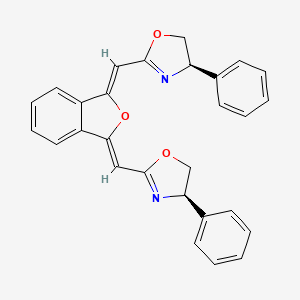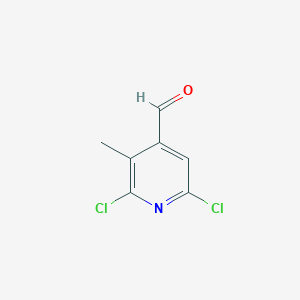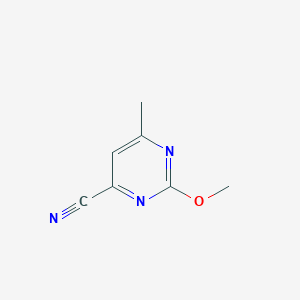
6-(5-Methyl-2-imidazolyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-Methyl-2-imidazolyl)quinoline: is a heterocyclic compound that combines the structural motifs of quinoline and imidazole. Quinoline is a nitrogen-based heterocyclic aromatic compound, while imidazole is a five-membered heterocyclic moiety. The combination of these two structures results in a compound with unique chemical and biological properties, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Methyl-2-imidazolyl)quinoline typically involves the construction of the quinoline and imidazole rings followed by their fusion. One common method is the cyclization of appropriate precursors under specific conditions. For example, the synthesis might involve the condensation of aniline derivatives with aldehydes or ketones, followed by cyclization to form the quinoline ring. The imidazole ring can then be introduced through further cyclization reactions involving nitriles or other suitable precursors .
Industrial Production Methods
Industrial production of this compound may utilize transition-metal catalyzed reactions to enhance yield and selectivity. Methods such as palladium-catalyzed cross-coupling reactions or copper-catalyzed cyclizations are often employed. These methods allow for efficient synthesis under milder conditions, making them suitable for large-scale production .
化学反応の分析
Types of Reactions
6-(5-Methyl-2-imidazolyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline or reduced imidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted quinoline and imidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
科学的研究の応用
6-(5-Methyl-2-imidazolyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the development of materials with specific electronic and optical properties
作用機序
The mechanism of action of 6-(5-Methyl-2-imidazolyl)quinoline involves its interaction with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the nature of the target. Studies have shown that the compound can interact with DNA, proteins, and other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with various pharmacological activities.
Imidazole: A five-membered heterocyclic moiety known for its broad range of chemical and biological properties.
Imidazo[1,2-a]pyridine: A fused bicyclic heterocycle with applications in medicinal chemistry and material science.
Uniqueness
6-(5-Methyl-2-imidazolyl)quinoline is unique due to its combined structural features of quinoline and imidazole, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
特性
分子式 |
C13H11N3 |
|---|---|
分子量 |
209.25 g/mol |
IUPAC名 |
6-(5-methyl-1H-imidazol-2-yl)quinoline |
InChI |
InChI=1S/C13H11N3/c1-9-8-15-13(16-9)11-4-5-12-10(7-11)3-2-6-14-12/h2-8H,1H3,(H,15,16) |
InChIキー |
YUBQHUGZQOULLH-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N1)C2=CC3=C(C=C2)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone](/img/structure/B13671202.png)
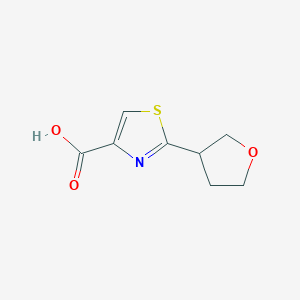
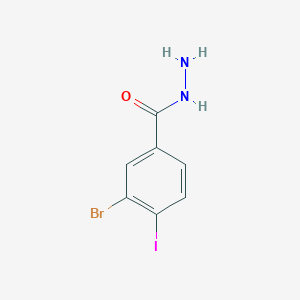
![3-Chloro-4-iodobenzo[d]isoxazole](/img/structure/B13671224.png)
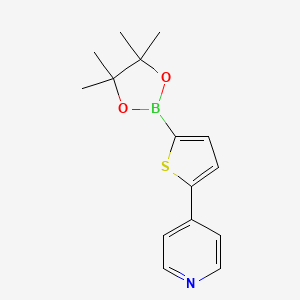
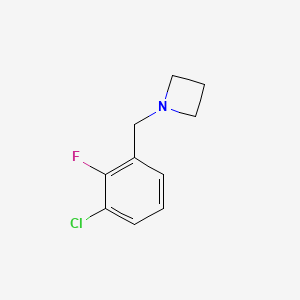
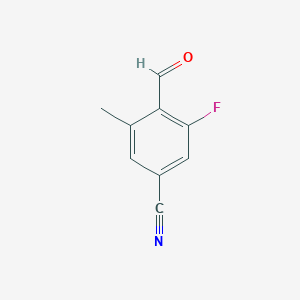
![7-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B13671244.png)

